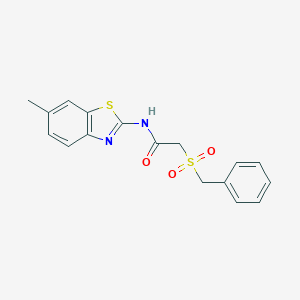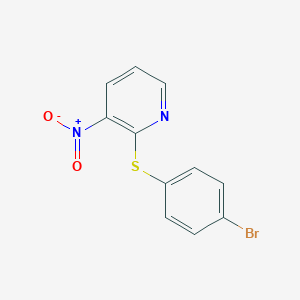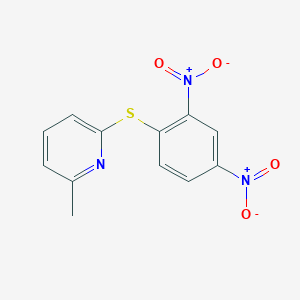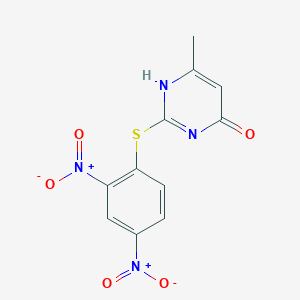
2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, also known as BZSBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, studies have suggested that 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. By inhibiting NF-κB, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can reduce the production of pro-inflammatory cytokines. Furthermore, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in promoting cell survival and preventing neuronal damage.
Biochemical and Physiological Effects
2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. Additionally, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to promote neuronal survival and prevent neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit potent anti-tumor and anti-inflammatory activity, making it a promising candidate for further research. However, there are also some limitations to using 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cell types and in vivo models.
Direcciones Futuras
There are several future directions for research on 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. One potential avenue is to investigate its effects on other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, more research is needed to understand the mechanism of action of 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide and its effects on different cell types. Furthermore, the development of novel derivatives of 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide may lead to the discovery of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 6-methyl-1,3-benzothiazol-2-amine with benzylsulfonyl chloride and acetic anhydride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Propiedades
Nombre del producto |
2-(benzylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C17H16N2O3S2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O3S2/c1-12-7-8-14-15(9-12)23-17(18-14)19-16(20)11-24(21,22)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19,20) |
Clave InChI |
HEVFWTXZIHTSCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215358.png)
![4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide](/img/structure/B215359.png)
![5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215361.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215362.png)
![5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215366.png)

![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)
![5-[(3,5-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215374.png)

![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)

